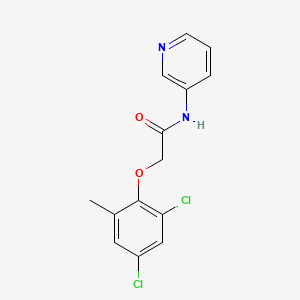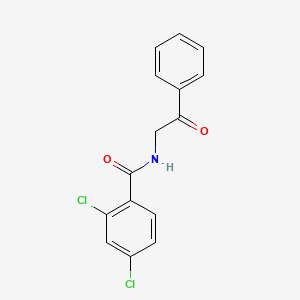
2-(2,4-dichloro-6-methylphenoxy)-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyridine-containing compounds typically involves multiple steps, including nucleophilic substitution reactions, cyclization, and condensation processes. For example, compounds with pyridine units and related structures have been synthesized through methods involving the displacement of nitro groups by phenoxide ions, followed by cyclodehydration of intermediate products to form aromatic dianhydrides, which are then used to prepare polyimides with pyridine moieties (Wang et al., 2006; Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2,4-dichloro-6-methylphenoxy)-N-3-pyridinylacetamide" is characterized by the presence of pyridine and acetamide groups, influencing their chemical behavior and interactions. For example, studies have described the synthesis of polyimides containing pyridine units, where the molecular structure plays a crucial role in the material's properties (Zhang et al., 2007; Mehdipour‐Ataei & Amirshaghaghi, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents leading to the formation of different products, significant for creating pharmaceutical intermediates or polymers. For instance, 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine serves as an intermediate in synthesizing small molecule anticancer drugs, highlighting its reactivity and importance in medicinal chemistry (Zhou et al., 2019).
Physical Properties Analysis
The physical properties of compounds like "2-(2,4-dichloro-6-methylphenoxy)-N-3-pyridinylacetamide" can be influenced by their molecular structures. For example, polyimides derived from pyridine-containing monomers exhibit high thermal stability and solubility in certain solvents, which can be attributed to the nature of the pyridine groups and the overall molecular architecture (Wang et al., 2008; Zhang et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are directly related to the molecular structure. The presence of functional groups like pyridine and acetamide can affect the compound's reactivity towards different chemicals and conditions. Studies on related compounds have demonstrated how the substitution pattern on the pyridine ring influences their chemical behavior and interaction with other molecules (Kou & Yang, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9-5-10(15)6-12(16)14(9)20-8-13(19)18-11-3-2-4-17-7-11/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCZYDDCAJNGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CN=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-pyridin-3-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5638177.png)
![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)
![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)

![2-{[1-(2-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5638234.png)
![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)
![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)